molecular formula C19H22N4O2 B411691 N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide

Cat. No.: B411691
M. Wt: 338.4g/mol
InChI Key: BHSSPHZDHLPGMM-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide is a complex organic compound with a molecular formula of C19H22N4O2 and a molecular weight of 338.4 g/mol. This compound is characterized by the presence of a pentanoic acid moiety linked to a benzotriazole ring, which is further substituted with a methoxy-phenyl and a methyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of pentanoic acid [2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-amide involves multiple steps, starting with the preparation of the benzotriazole ring and its subsequent functionalization. One common synthetic route includes the following steps:

    Formation of Benzotriazole Ring: The benzotriazole ring is synthesized through a cyclization reaction involving ortho-phenylenediamine and nitrous acid.

    Functionalization: The benzotriazole ring is then functionalized with a methoxy-phenyl group and a methyl group through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the amidation of the functionalized benzotriazole with pentanoic acid under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of pentanoic acid [2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-amide involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical processes. Additionally, the methoxy-phenyl and methyl groups contribute to the compound’s overall reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide can be compared with other similar compounds, such as:

    5-(4-Methoxy-phenyl)-pentanoic acid: This compound has a similar structure but lacks the benzotriazole ring, resulting in different chemical and biological properties.

    2-Hydroxy-4-methyl-pentanoic acid: This compound has a hydroxyl group instead of the benzotriazole ring, leading to different reactivity and applications.

    4-Methyl-2-phenyl-pentanoic acid:

The uniqueness of pentanoic acid [2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-amide lies in its combination of the benzotriazole ring with the pentanoic acid moiety, providing a distinct set of chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]pentanamide

InChI

InChI=1S/C19H22N4O2/c1-4-5-6-19(24)20-16-12-18-17(11-13(16)2)21-23(22-18)14-7-9-15(25-3)10-8-14/h7-12H,4-6H2,1-3H3,(H,20,24)

InChI Key

BHSSPHZDHLPGMM-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OC

Origin of Product

United States

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